Methyl jasmonate

Description

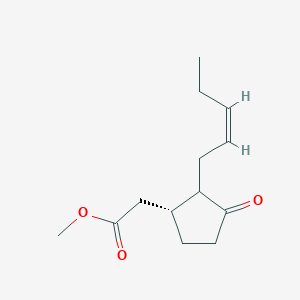

Structure

3D Structure

Properties

Key on ui mechanism of action |

Using the tomato pathotype of Alternaria alternata (Aa) and its AAL-toxin/tomato interaction as a model system, /the authors/ demonstrate a possible role for /jasmonic acid/ JA in susceptibility of plants against pathogens, which utilize host-specific toxins as virulence effectors. Disease development and in planta growth of the tomato pathotype of Aa were decreased in the def1 mutant, defective in biosynthesis of JA, compared with the wild-type (WT) cultivar. Exogenous methyl jasmonate (MeJA) application restored pathogen disease symptoms to the def1 mutant and led to increased disease in the WT. On the other hand, necrotic cell death was similarly induced by AAL-toxin both on def1 and WT, and MeJA application to the tomatoes did not affect the degree of cell death by the toxin. These results indicate that the JA-dependent signaling pathway is not involved in host basal defense responses against the tomato pathotype of Aa, but rather might affect pathogen acceptability via a toxin-independent manner. Data further suggest that JA has a promotional effect on susceptibility of tomato to toxigenic and necrotrophic pathogens, such that pathogens might utilize the JA signaling pathway for successful infection. ...WRKY plant-specific transcription factors, as one of the flagellin-inducible genes in /its non-host/ A. thaliana. Expression of WRKY41 is induced by inoculation with the incompatible pathogen P. syringae pv. tomato DC3000 (Pto) possessing AvrRpt2 and the non-host pathogens... Arabidopsis overexpressing WRKY41 showed enhanced resistance to the Pto wild-type but increased susceptibility to Erwinia carotovora EC1. WRKY41-overexpressing Arabidopsis constitutively expresses the PR5 gene, but suppresses the methyl jasmonate-induced PDF1.2 gene expression. These results demonstrate that WRKY41 may be a key regulator in the cross talk of salicylic acid and jasmonic acid pathways. Induction of cell death is an important component of plant defense against pathogens. There have been many reports on the role of phytohormones in pathogen-induced cell death, but jasmonic acid (JA) has not been implicated as a regulator of the response. Here, /investigators/ report the function of NbHB1, Nicotiana benthamiana homeobox1, in pathogen-induced cell death in connection with JA signaling. Involvement of NbHB1 in cell death was analyzed by gain- and loss-of-function studies using Agrobacterium-mediated transient overexpression and virus-induced gene silencing, respectively. Expression of NbHB1 following pathogen inoculations and various treatments was monitored by reverse transcription polymerase chain reaction. Transcript levels of NbHB1 were upregulated by infection with virulent and avirulent bacterial pathogens. Ectopic expression of NbHB1 accelerated cell death following treatment with darkness, methyl jasmonate, or pathogen inoculation. Conversely, when NbHB1 was silenced, pathogen-induced cell death was delayed. NbHB1-induced cell death was also delayed by silencing of NbCOI1, indicating a requirement for JA-mediated signaling. Overexpression of the domain-deleted proteins of NbHB1 revealed that the homeodomain, leucine zipper, and part of the variable N-terminal region were necessary for NbHB1 functionality. These results strongly suggest the role of NbHB1 in pathogen-induced plant cell death via the JA-mediated signaling pathway. In this study, /the authors/ employed high throughput Illumina sequencing to identify miRNAs from Taxus chinensis (T. chinensis) cells to investigate the effect of the taxoid elicitor methyl jasmonate (MJ) on miRNA expression. In a dataset of approximately 6.6 million sequences, a total of 58 miRNAs, belonging to 25 families were identified. A majority of them are conserved between angiosperms and gymnosperms. However, two miRNAs (miR1310 and miR1314) appear gymnosperm-specific, with miR1314 likely to exist as a cluster. MJ treatment significantly affected the expression of specific miRNAs; 14 miRNAs from 7 different families (miR156, miR168, miR169, miR172, miR396, miR480 and mir1310) were down regulated whereas 3 miRNAs from 2 families (miR164 and miR390) were up regulated. For more Mechanism of Action (Complete) data for Methyl Jasmonate (13 total), please visit the HSDB record page. |

|---|---|

CAS No. |

1211-29-6 |

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

methyl 2-[(1R,2R)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m1/s1 |

InChI Key |

GEWDNTWNSAZUDX-XKFHPXPTSA-N |

SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

Isomeric SMILES |

CC/C=C/C[C@@H]1[C@H](CCC1=O)CC(=O)OC |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

boiling_point |

BP: 110 °C at 0.2 mm Hg |

Color/Form |

Colorless liquid |

density |

Specific density: 1.021 at 22.6 °C/4 °C 1.017-1.023 |

flash_point |

> 113 degrees C (> 235 degrees F) - closed cup |

melting_point |

< 25 °C 25°C |

Other CAS No. |

20073-13-6 39924-52-2 42536-97-0 1211-29-6 |

physical_description |

Colorless liquid with a sharp odor; [Merck Index] Colourless oily liquid; Powerful floral-herbaceous, sweet aroma |

Pictograms |

Irritant |

solubility |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

Synonyms |

3-oxo-2-(2-pentenyl)cyclopentaneacetic acid methyl ester jasmonic acid methyl ester methyl epijasmonate methyl jasmonate |

vapor_pressure |

3.37X10-4 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Biosynthesis and Metabolic Regulation of Jasmonates

Precursor Pathways and Enzyme Systems

The formation of jasmonates, including methyl jasmonate, is a multi-step process that begins with a fatty acid precursor and involves a series of enzymatic reactions across different cellular compartments.

α-Linolenic Acid Derivations in Chloroplasts and Peroxisomes

The biosynthesis of jasmonates originates from α-linolenic acid (α-LA), a polyunsaturated fatty acid primarily located in the membranes of chloroplasts. aston.ac.ukmdpi.com The process is initiated when α-linolenic acid is released from these membranes by lipases. mdpi.com

Within the chloroplast, a series of enzymatic reactions converts α-linolenic acid into 12-oxo-phytodienoic acid (OPDA). researchgate.netoup.comusp.br This initial phase of jasmonate biosynthesis involves the following key enzymes:

Lipoxygenase (LOX): This enzyme oxygenates α-linolenic acid to form a hydroperoxy derivative. aston.ac.ukresearchgate.net

Allene (B1206475) Oxide Synthase (AOS): AOS then converts the hydroperoxy intermediate into an unstable allene oxide. oup.comusp.br

Allene Oxide Cyclase (AOC): Finally, AOC catalyzes the cyclization of the allene oxide to produce OPDA. oup.comusp.br

Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes for the subsequent steps of the biosynthetic pathway. researchgate.netnih.gov In the peroxisomes, OPDA undergoes reduction by 12-oxo-phytodienoic acid reductase (OPR3) and then a series of β-oxidation reactions to shorten the carboxylic acid side chain, ultimately forming jasmonic acid (JA). researchgate.netnih.gov

Role of Jasmonic Acid Carboxyl Methyltransferase (JMT)

Jasmonic acid can be converted to its volatile methyl ester, this compound (MeJA), through the action of the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT). nih.govnih.govwikipedia.org This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of jasmonic acid. nih.gov The JMT enzyme is located in the cytoplasm. usp.br Research has shown that overexpression of the JMT gene in Arabidopsis leads to an accumulation of this compound and the constitutive expression of jasmonate-responsive genes. nih.govpnas.org This suggests that JMT is a critical enzyme in regulating jasmonate-dependent plant responses. pnas.org

Interconversion and Bioactive Forms of Jasmonates (e.g., JA-Ile)

Jasmonic acid itself is a precursor to what is considered the most bioactive form of the hormone, its conjugate with the amino acid isoleucine, known as jasmonoyl-isoleucine (JA-Ile). researchgate.net This conjugation is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1). researchgate.net JA-Ile is recognized by the co-receptor complex composed of CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins. mdpi.com This binding event targets the JAZ repressor proteins for degradation, thereby activating the expression of jasmonate-responsive genes. nih.gov

The various forms of jasmonates can be interconverted, allowing the plant to finely tune its responses. For instance, JA-Ile can be deactivated through hydrolysis of the isoleucine moiety, a reaction catalyzed by amidohydrolases, or through oxidation of the pentenyl side-chain by cytochrome P450 enzymes. portlandpress.com this compound can also be converted back to jasmonic acid by a methyljasmonate esterase. nih.gov Besides JA-Ile, other amino acid conjugates of jasmonic acid, such as those with leucine, valine, methionine, and alanine, have also been identified as bioactive molecules in various plant species. nih.gov

Regulation of Jasmonate Biosynthesis

The production of jasmonates is tightly controlled at multiple levels to ensure that their signaling is activated when needed and repressed to prevent detrimental effects on growth and development.

Transcriptional Control of Biosynthetic Genes

The genes encoding the enzymes of the jasmonate biosynthetic pathway are subject to transcriptional regulation. The expression of several of these genes, including LOX, AOS, AOC, and OPR3, is induced by jasmonates themselves, creating a positive feedback loop. nih.govnih.gov This regulation is mediated by transcription factors such as MYC2, which is a master regulator of jasmonate signaling. nih.govfrontiersin.org In the absence of JA-Ile, JAZ proteins bind to and repress MYC2. nih.gov The accumulation of JA-Ile leads to the degradation of JAZ proteins, releasing MYC2 to activate the transcription of its target genes, including those involved in jasmonate biosynthesis. nih.gov

Other transcription factors also play a role. For example, members of the TCP (TEOSINTE BRANCHED/CYCLOIDEA/PCF) family of transcription factors, which are regulated by microRNA319, have been shown to directly control the expression of LOX2 and other jasmonate biosynthetic genes. plos.org Additionally, the transcription factor ORA47 has been identified as a regulator of several JA biosynthesis genes, including AOS, AOC, and OPR3. nih.gov

Feedback Mechanisms in Jasmonate Homeostasis

The maintenance of appropriate levels of jasmonates, or homeostasis, is crucial for the plant. This is achieved through a combination of positive and negative feedback loops. The positive feedback loop, where jasmonates stimulate their own synthesis, serves to amplify the signal upon initial perception of a stimulus. nih.govoup.com

Negative feedback mechanisms are equally important to terminate the signal and prevent an overactive response. mdpi.com One key negative feedback loop involves the JA-induced expression of the JAZ genes. mdpi.compnas.org As JA-Ile levels rise and JAZ proteins are degraded, the newly synthesized JAZ proteins can replenish the pool of repressors, thus dampening the signaling cascade. nih.gov Furthermore, the transcription factor MYC2, while activating many jasmonate responses, also participates in a negative feedback loop by interacting with other transcription factors to terminate the JA signal. researchgate.net Another layer of control involves the inactivation of the hormonal signal itself. For example, the expression of genes encoding jasmonic acid hydroxylases, which inactivate JA, is induced by JA, providing another mechanism to control hormone levels. pnas.org

Methyl Jasmonate Perception and Intracellular Signal Transduction

The COI1-JAZ-MYC2 Signaling Module

At the heart of jasmonate signaling lies a sophisticated regulatory module comprising three key protein components: the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2. mdpi.comfrontiersin.org This module acts as a molecular switch, translating the hormonal signal into a transcriptional response.

Jasmonoyl-Isoleucine (JA-Ile) as the Primary Ligand

While methyl jasmonate is a well-known jasmonate compound, the primary bioactive hormone that directly initiates the signaling cascade is its isoleucine conjugate, jasmonoyl-isoleucine (JA-Ile). mdpi.comoup.com The conversion of jasmonic acid to JA-Ile is a critical activation step. mdpi.comoup.com JA-Ile then acts as a molecular "glue," facilitating the interaction between the COI1 and JAZ proteins. frontiersin.orgoup.commdpi.com The bacterial phytotoxin coronatine, produced by Pseudomonas syringae, is a structural and functional mimic of JA-Ile and can also activate the jasmonate signaling pathway. invivochem.comsigmaaldrich.comwikipedia.org

SCF(COI1) Ubiquitin Ligase Complex Function in Ligand Perception

The perception of the JA-Ile signal is mediated by a co-receptor complex formed by COI1 and a JAZ protein. frontiersin.orgmdpi.com COI1 is an F-box protein that serves as the substrate recognition subunit of a Skp1-Cullin-F-box (SCF) type E3 ubiquitin ligase complex, designated as SCF(COI1). nih.govwikipedia.orgbioone.orgresearchgate.net This complex is a multi-protein machine responsible for tagging specific proteins with ubiquitin for their subsequent degradation. The core components of the SCF(COI1) complex include the cullin CUL1, the RING-box protein RBX1, and the S-phase kinase-associated protein 1 (SKP1), which acts as an adaptor linking COI1 to the CUL1 scaffold. wikipedia.orgbioone.orggenenames.org The binding of JA-Ile to COI1 stabilizes the interaction between COI1 and its target JAZ protein, effectively marking the JAZ protein for ubiquitination. frontiersin.orgresearchgate.net

JAZ Protein Repression and 26S Proteasome-Dependent Degradation

In the absence of the JA-Ile signal, JAZ proteins act as transcriptional repressors. frontiersin.orgfrontiersin.orgosti.gov They bind to and inhibit the activity of various transcription factors, including MYC2. frontiersin.orgoup.com This repression is a key mechanism to prevent the activation of jasmonate-responsive genes under normal growth conditions.

Upon the perception of JA-Ile and its binding to the COI1-JAZ co-receptor, the SCF(COI1) complex polyubiquitinates the JAZ protein. frontiersin.orgfrontiersin.orgosti.gov This polyubiquitin (B1169507) tag is a signal for the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. frontiersin.orgnih.gov The 26S proteasome recognizes, unfolds, and degrades the ubiquitinated JAZ protein, thereby lifting the repression on its target transcription factors. frontiersin.orgnih.gov

Activation of MYC Transcription Factors

The degradation of JAZ repressors leads to the liberation and activation of MYC transcription factors, with MYC2 being a central and well-studied example. frontiersin.orgoup.com MYC2 belongs to the basic helix-loop-helix (bHLH) family of transcription factors. mdpi.comuniprot.org Once released from JAZ-mediated inhibition, MYC2 can bind to specific DNA sequences, such as the G-box motif (CACGTG), in the promoters of its target genes. mdpi.comfrontiersin.org This binding initiates the recruitment of the transcriptional machinery, including RNA polymerase II, often facilitated by co-activators like the Mediator complex subunit MED25, leading to the activation of gene expression. mdpi.com

Downstream Signaling Cascades and Gene Expression Reprogramming

The activation of MYC2 triggers a cascade of transcriptional changes that ultimately reconfigure the plant's cellular processes to mount an appropriate response to the initial stimulus.

MYC2-Dependent Transcriptional Cascades

MYC2 acts as a master regulator, controlling the expression of a wide array of downstream genes. frontiersin.orgpnas.org These target genes can be broadly categorized. Some are involved in a negative feedback loop, such as the JAZ genes themselves, which helps to fine-tune the signaling response. mdpi.com Other targets include genes encoding enzymes for the biosynthesis of defense compounds, such as alkaloids and glucosinolates, as well as proteins involved in direct defense against herbivores. mdpi.com

Furthermore, MYC2 can regulate the expression of other transcription factors, creating a hierarchical transcriptional network. mdpi.comoup.compnas.org This allows for the amplification and diversification of the initial jasmonate signal, leading to a highly specific and context-dependent physiological outcome. For instance, MYC2 can activate secondary transcription factors that, in turn, regulate the expression of late-response genes, contributing to a sustained defense response. oup.com

Role of Other Transcription Factor Families (e.g., NAC, AP2/ERF, C2H2 Zinc Finger Proteins)

Beyond the well-established role of bHLH transcription factors, several other transcription factor families are integral to the intricate network of this compound (MeJA) signaling. These include the NAC, AP2/ERF, and C2H2 zinc finger protein families, which contribute to the diversity and specificity of the plant's response to jasmonates.

The NAC (NAM, ATAF1/2, CUC2) family is a large group of plant-specific transcription factors. nih.gov Several NAC transcription factors are induced by MeJA and are involved in regulating plant defense and stress responses. nih.govnih.gov For instance, in Arabidopsis, ANAC019 and ANAC055 are downstream of MYC2 and play a role in modulating defense gene expression. nih.gov Similarly, in tomato, the expression of SlNAC1 is induced by MeJA, among other hormones. nih.gov These transcription factors can act in complex signaling networks, often integrating signals from other hormones like abscisic acid and salicylic (B10762653) acid, to fine-tune the plant's response to both biotic and abiotic stresses. nih.goveasychem.org

The AP2/ERF (APETALA2/Ethylene (B1197577) Responsive Factor) superfamily is another significant class of transcription factors in plants, characterized by the AP2 DNA-binding domain. nih.govoup.com Many members of the ERF subfamily are responsive to both jasmonates and ethylene, acting as key points of crosstalk between these two signaling pathways. oup.comnih.gov A well-studied example is ORA59 in Arabidopsis, which integrates JA and ethylene signals to regulate the expression of defense genes, such as PDF1.2. nih.govnih.gov In Catharanthus roseus, the ORCA proteins, which are also AP2/ERF transcription factors, are induced by jasmonates and activate the expression of genes involved in the biosynthesis of medicinal alkaloids. nih.gov Studies have shown that a significant number of AP2/ERF genes are induced by both MeJA treatment and pathogen attack, highlighting their central role in JA-dependent defense responses. nih.gov

C2H2 zinc finger proteins represent a diverse family of transcription factors involved in a multitude of cellular processes. In the context of MeJA signaling, certain C2H2 zinc finger proteins act as regulators of jasmonate-responsive genes. For example, in Arabidopsis, ZAT10 and AZF2 have been identified as repressors that can bind to the promoters of early MeJA-induced genes, contributing to the fine-tuning of the jasmonate response. nih.gov In various plant species, including ginseng and tea plants, the expression of specific C2H2 zinc finger protein genes is responsive to MeJA treatment, suggesting their involvement in the regulation of secondary metabolism and stress responses. nih.govresearchgate.netnih.gov These proteins can function as both positive and negative regulators, adding another layer of complexity to the jasmonate signaling network.

Intracellular Signal Propagation Mechanisms

Upon perception of this compound and the subsequent activation of early-response transcription factors, the signal is amplified and propagated throughout the cell by a cascade of secondary messengers. This intracellular signaling web prominently features reactive oxygen species (ROS), nitric oxide (NO), and dynamic changes in cytosolic calcium (Ca2+) concentrations.

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in Signaling

The application of this compound triggers a rapid and transient generation of Reactive Oxygen Species (ROS) , such as hydrogen peroxide (H₂O₂) and the superoxide (B77818) anion. mdpi.comnih.gov This oxidative burst is a common feature of plant defense signaling. In guard cells, for instance, MeJA-induced ROS production is primarily mediated by NAD(P)H oxidases, specifically AtrbohD and AtrbohF in Arabidopsis. nih.gov ROS act as signaling molecules that can initiate downstream events, including the activation of mitogen-activated protein kinase (MAPK) cascades, which in turn can regulate the activity of various transcription factors. nih.gov

Nitric Oxide (NO) is another critical signaling molecule that works in close concert with ROS in the MeJA signaling pathway. mdpi.comnih.gov MeJA treatment has been shown to induce NO production, and there is a complex interplay between ROS and NO. oup.comnih.gov This interaction, often termed the "ROS/NO burst," is crucial for the induction of a wide range of defense responses. researchgate.net For example, in Taxus cell cultures, MeJA-induced defense responses and the accumulation of secondary metabolites like taxol are mediated by both NO and ROS. oup.com These signaling molecules can influence each other's synthesis and downstream pathways, leading to the activation of defense genes and the production of protective compounds. oup.comnih.gov

Calcium (Ca2+) Dynamics in this compound Signaling

A rapid and transient increase in the cytosolic concentration of free calcium ions (Ca2+) is one of the earliest detectable events following this compound perception. nih.govresearchgate.net This "calcium signature" is generated through both the influx of Ca2+ from the extracellular space via plasma membrane channels and the release of Ca2+ from internal stores. nih.govoup.com In watermelon, for example, MeJA induces a transient Ca2+ influx that is mediated by cyclic nucleotide-gated ion channels (CNGCs), specifically ClCNGC2 and ClCNGC20, which is crucial for enhancing cold tolerance. oup.com

This elevation in cytosolic Ca2+ acts as a ubiquitous second messenger, decoding the initial MeJA signal into specific downstream cellular responses. nih.govresearchgate.net The Ca2+ signal is perceived by a variety of calcium-binding proteins, which act as sensors. These include calmodulins (CaMs), calcineurin B-like proteins (CBLs), and calcium-dependent protein kinases (CDPKs). nih.govresearchgate.net Upon binding Ca2+, these sensor proteins undergo conformational changes that enable them to regulate the activity of target proteins, including other kinases and transcription factors. nih.govoup.com For instance, in Arabidopsis guard cells, the calcium-dependent protein kinase CPK6 is a positive regulator of MeJA signaling, mediating the activation of ion channels that lead to stomatal closure. nih.govoup.com This demonstrates a direct link between the early Ca2+ signal and the physiological responses triggered by this compound.

Regulation of Plant Growth and Developmental Processes by Methyl Jasmonate

Influence on Seed Germination and Seedling Establishment

The role of methyl jasmonate in seed germination is complex, with reports indicating both inhibitory and stimulatory effects. This variability often depends on the plant species and the physiological state of the seeds, particularly dormancy. iau.ir For instance, in seeds without a dormancy period, MeJA can act as an inhibitor of germination. iau.ir Conversely, in dormant seeds, such as those of apple, it can stimulate germination, potentially by reducing the seed's sensitivity to the inhibitory hormone abscisic acid. iau.ir

Research on basil (Ocimum basilicum) has shown that while high salinity can decrease germination percentage, treatment with MeJA can counteract this effect, suggesting a positive role in improving germination under stress conditions. iau.ir Similarly, in Chelidonium majus, seed priming with MeJA led to the highest germination percentages, even in the presence of zinc ions. pensoft.net However, studies on rice (Oryza sativa) have demonstrated that seed treatment with MeJA can significantly reduce the percentage of seed germination and hinder post-germination development, including the growth of roots and shoots. frontiersin.org This inhibitory effect was also observed in a study where MeJA reduced seedling emergence. frontiersin.org

The establishment of seedlings is also influenced by MeJA. While it can enhance resistance to certain stresses, this often comes at the cost of growth. frontiersin.org For example, in rice, MeJA treatment that induced insect resistance also led to reduced plant growth and yield. frontiersin.org

Table 1: Effects of this compound on Seed Germination

| Plant Species | Effect of this compound | Reference |

|---|---|---|

| Basil (Ocimum basilicum) | Increased germination percentage under salinity stress. | iau.ir |

| Chelidonium majus | Increased germination percentage, especially in the presence of zinc. | pensoft.net |

| Rice (Oryza sativa) | Reduced seed germination percentage and post-germination growth. | frontiersin.org |

| Apple | Stimulates germination of dormant embryos. | iau.ir |

Modulation of Root System Architecture and Primary Root Growth

This compound is a significant modulator of root system architecture, generally acting as an inhibitor of primary root growth. nih.govnih.gov This inhibitory effect has been observed across various plant species, including Arabidopsis thaliana, rice, tomato, and sunflower. nih.govnih.gov The mechanism behind this inhibition involves a reduction in cell division and elongation within the root. nih.gov Specifically, MeJA can lead to a reorganization of the root meristem, inhibit cell elongation, and promote premature cell maturation. researchgate.net

In Arabidopsis, a mutant with decreased sensitivity to MeJA's root growth inhibition was identified, suggesting a specific genetic pathway for this response. nih.gov Further research has shown that MeJA's inhibitory effect on root growth is mediated through the canonical JAR1-COI1-MYC2, 3, 4 signaling pathway. biorxiv.org Jasmonates are also involved in regulating lateral and adventitious root formation. frontiersin.org For example, in Arabidopsis, MeJA treatment can lead to an increase in the number of lateral roots. frontiersin.org Interestingly, MeJA has been identified as a key phytohormone in determining the branching angle of lateral roots in Arabidopsis, causing them to grow in a more vertical orientation. biorxiv.org

In wheat (Triticum aestivum), MeJA has been shown to play a role in the development of the sixth seminal root, with its effect being dependent on concentration and exposure duration. nih.gov

Table 2: Influence of this compound on Root Development

| Aspect of Root Development | Effect of this compound | Plant Species Example | Reference |

|---|---|---|---|

| Primary Root Growth | Inhibition | Arabidopsis thaliana, Rice, Tomato, Sunflower | nih.govnih.gov |

| Lateral Root Formation | Promotion | Arabidopsis thaliana | frontiersin.org |

| Lateral Root Angle | Induces more vertical growth | Arabidopsis thaliana | biorxiv.org |

| Seminal Root Development | Regulates development of the sixth seminal root | Wheat (Triticum aestivum) | nih.gov |

Impact on Leaf Development and Senescence

This compound is a potent inducer of leaf senescence, the final stage of leaf development. nih.govoup.com Exogenous application of MeJA can cause premature senescence in both attached and detached leaves of various plant species, including Arabidopsis and Ginkgo biloba. nih.govresearchgate.net This is visually characterized by yellowing of the leaves due to chlorophyll (B73375) degradation. researchgate.netmdpi.com

The process of MeJA-induced senescence is linked to an increase in the endogenous levels of jasmonic acid in senescing leaves. nih.gov At the molecular level, MeJA promotes leaf senescence by activating a subset of senescence-associated genes (SAGs). nih.govoup.com For instance, the expression of the senescence-specific gene SAG12 is induced in leaves treated with MeJA. oup.com Furthermore, MeJA treatment in rice plants leads to a decrease in chlorophyll content and photosynthetic efficiency, accompanied by the downregulation of chlorophyll biosynthetic genes and the degradation of light-harvesting chlorophyll-binding proteins. nih.gov

In tomato leaves, MeJA-induced senescence is marked by chlorophyll degradation, increased electrolyte leakage, and higher levels of reactive oxygen species. mdpi.com MeJA also upregulates the expression of senescence-related genes and chlorophyll degradation genes in this species. mdpi.com

Regulation of Reproductive Development

This compound plays a critical role in the reproductive development of plants, influencing processes from stamen and pollen maturation to the development of spikelets and fruits. frontiersin.org

Jasmonates are essential for successful male fertility in plants like Arabidopsis. nih.gov They are required for several key late-stage stamen development processes, including pollen viability, filament elongation, and anther dehiscence (the release of pollen). nih.govmpg.de Mutants that are deficient in jasmonate synthesis often exhibit male sterility due to arrested stamen development, characterized by short filaments, indehiscent anthers, and non-viable pollen. oup.com The application of this compound can often rescue these defects and restore male fertility. nih.govmpg.de

The signaling pathway for this process involves the activation of the transcription factor MYC2, which in turn leads to the expression of numerous JA-responsive genes crucial for stamen and pollen maturation. oup.com Key downstream targets of this pathway include the R2R3-MYB transcription factors MYB21 and MYB24, which are directly involved in regulating stamen development. frontiersin.orgoup.com In fact, overexpression of MYB21 can restore stamen development in certain jasmonate-insensitive mutants. oup.com Research has also shown that AtHMGB15, a DNA-binding protein, interacts with MYC2 to promote the transcription of MYB21 and MYB24, highlighting its role as a positive regulator in the jasmonate pathway during stamen and pollen development. oup.com

This compound also has a significant impact on the development of spikelets and fruits. In rice, elevated levels of MeJA have been shown to reduce grain yield. researchgate.netoup.com This reduction is attributed to a lower number of spikelets and a decreased filling rate. researchgate.netoup.com High levels of MeJA can also lead to altered numbers of spikelet organs, including the lemma/palea, lodicule, anther, and pistil. researchgate.netoup.com These effects can be replicated by the external application of MeJA, confirming that increased MeJA levels inhibit normal spikelet development. researchgate.net

In the context of fruit development, jasmonates are involved in processes such as fruit ripening. frontiersin.orgresearchgate.net They have been shown to affect the biosynthesis of various fruit components. nih.gov

Stamen and Pollen Maturation

Integration with Cell Cycle Regulation

This compound exerts a significant influence on plant growth by affecting cell cycle progression. nih.govnih.gov Studies in various plant systems, including cultured Taxus and Arabidopsis cells, have demonstrated that MeJA can perturb the cell cycle, often leading to growth repression. nih.govpnas.org

In cultured Taxus cells, MeJA was found to slow down cell cycle progression and impair the transition from the G1 to the S phase, resulting in an accumulation of cells in the G0/G1 phase and a decrease in the number of actively dividing cells. nih.govnih.gov This growth repression was not attributed to cell death. nih.gov Similarly, in Arabidopsis cell cultures, MeJA treatment led to the reprogramming of cell cycle progression, arresting the cell cycle in the G2 phase by repressing the activation of M-phase genes. pnas.org

Further research in Arabidopsis leaves has shown that MeJA inhibits leaf growth by reducing both cell number and cell size. oup.com It achieves this by delaying the switch from the mitotic cell cycle to the endoreduplication cycle and by inhibiting the mitotic cycle itself, causing an arrest in the G1 phase before the S-phase transition. oup.com These effects on the cell cycle are dependent on the jasmonate receptor COI1. oup.com The inhibitory effect of jasmonates on the cell cycle has been linked to the downregulation of numerous cell cycle-associated genes. nih.gov

Methyl Jasmonate in Plant Stress Responses

Biotic Stress Defense Mechanisms

Methyl jasmonate is a key signaling molecule in plant defense against a wide array of biological adversaries. Its application can induce a state of heightened resistance, preparing the plant to fend off attacks from herbivores and pathogens.

Responses to Herbivore Attack and Insect Herbivory

The jasmonate signaling pathway is a primary defense mechanism against insect herbivores. nih.govfrontiersin.org Chewing insects, in particular, activate this pathway, leading to the production of various defensive compounds. frontiersin.org

Exogenous application of MeJA has been shown to induce the synthesis of defense-related metabolites that deter herbivores. nih.gov For instance, in maize, MeJA treatment enhanced the production of toxic proteins, which provided defense against the Asian corn borer (Ostrinia furnacalis). nih.gov Furthermore, MeJA can trigger the formation of physical defenses like trichomes and the production of secondary metabolites that interfere with the preference and performance of insect pests. frontiersin.org In conifers such as Norway spruce, MeJA application induces resistance against insect attacks. frontiersin.org

The defensive response mediated by MeJA is not without its costs. The allocation of resources towards producing defense compounds can sometimes lead to reduced plant growth and yield, highlighting a trade-off between defense and development. frontiersin.org

Defense against Pathogen Infections (Fungal, Bacterial, Viral)

This compound is instrumental in defending plants against a broad spectrum of pathogens, including fungi, bacteria, and viruses. nih.govnih.govmdpi.com The jasmonate response has been found to reduce the susceptibility of tomato plants to several pathogens, including the bacteria Pseudomonas syringae and Xanthomonas campestris, the fungi Verticillium dahliae and Fusarium oxysporum, and the oomycete Phytophthora infestans. nih.gov

Fungal Pathogens: MeJA-mediated defense is particularly effective against necrotrophic fungi, which kill host tissue for nutrients. mdpi.comhep.com.cn Pre-treatment of wheat with MeJA delayed symptom development against Fusarium pseudograminearum and enhanced resistance to Stagonospora nodorum. hep.com.cn In Arabidopsis, jasmonate is essential for defense against the root pathogen Pythium mastophorum. pnas.orgpnas.org Application of MeJA can induce resistance against necrotrophic fungi like Alternaria porri f. sp. solani in tomato and Alternaria brassicicola and Botrytis cinerea in Arabidopsis. mdpi.comtandfonline.comoup.com

Bacterial Pathogens: The jasmonate response can limit damage from bacterial pathogens such as P. syringae and X. campestris in tomato plants. nih.gov

Viral Pathogens: Exogenous application of MeJA has been shown to reduce the incidence of viral infections. For example, foliar application of MeJA decreased the incidence of Rice black-streaked dwarf virus in rice. nih.gov It has also been found to be effective in inducing tolerance against Mungbean yellow mosaic India virus (MYMIV) in Vigna mungo.

The protective action of MeJA is mediated through the induction of the plant's own defense mechanisms rather than a direct antimicrobial effect. pnas.org

Induction of Defense-Related Metabolites (e.g., Proteinase Inhibitors, Phenolics, Anthocyanins, Alkaloids)

A key aspect of MeJA's defensive role is its ability to induce the synthesis and accumulation of a diverse range of defense-related secondary metabolites. nih.gov These compounds can have direct toxic or anti-feedant effects on herbivores and pathogens.

Proteinase Inhibitors: Jasmonates are well-known for their role in inducing the production of proteinase inhibitors (PIs) in response to herbivore damage. mdpi.com

Phenolic Compounds: MeJA treatment can lead to an increase in the accumulation of phenolic compounds. mdpi.comscirp.org In grapevine rootstocks under drought stress, MeJA application significantly increased the total phenols content. mdpi.com Similarly, in red leaf lettuce, MeJA treatment upregulated the production of total phenols. scirp.org

Anthocyanins: The effect of MeJA on anthocyanin biosynthesis can vary depending on the plant species and conditions. bibliotekanauki.pl In some cases, MeJA stimulates the formation and accumulation of anthocyanins, such as in Kalanchoe blossfeldiana and tulips. bibliotekanauki.plpan.pl However, in common buckwheat seedlings, MeJA has been observed to inhibit light-dependent anthocyanin biosynthesis. bibliotekanauki.pl The application of MeJA can also enhance anthocyanin production in conjunction with other stress factors, like specific night temperatures in red leaf lettuce. scirp.org In postharvest fruit, MeJA treatment has been shown to promote red coloration and anthocyanin accumulation in species like peach, pomegranate, blueberry, grape, and apple. frontiersin.org

Alkaloids: Jasmonates can induce the production of defensive alkaloids in various plant species. oup.com

The induction of these metabolites is a crucial component of the plant's chemical defense arsenal, orchestrated in large part by MeJA signaling.

Table of MeJA-Induced Defense Metabolites

| Metabolite Class | Examples | Effect of MeJA Induction | Plant Species Example |

|---|---|---|---|

| Proteinase Inhibitors | - | Induction | Tomato mdpi.com |

| Phenolics | Total Phenols | Increased accumulation | Grapevine mdpi.com, Red Leaf Lettuce scirp.org |

| Anthocyanins | - | Stimulation or Inhibition (species-dependent) | Kalanchoe blossfeldiana (stimulation) pan.pl, Buckwheat (inhibition) bibliotekanauki.pl |

| Alkaloids | - | Induction | Various oup.com |

Role in Induced Systemic Resistance (ISR)

This compound is a key player in induced systemic resistance (ISR), a state of enhanced defensive capacity in the entire plant following a localized stimulus. researchgate.netmdpi.com This systemic response provides broad-spectrum and long-lasting protection against a variety of pathogens. tandfonline.com

The signaling pathway for rhizobacteria-mediated ISR requires responsiveness to both jasmonate and ethylene (B1197577). nih.gov Application of MeJA can mimic this response, inducing resistance against pathogens even in plants that cannot accumulate salicylic (B10762653) acid, a key component of another systemic resistance pathway known as systemic acquired resistance (SAR). nih.gov This indicates that MeJA-dependent ISR follows a distinct signaling pathway. nih.gov

In Arabidopsis, ISR triggered by beneficial root-colonizing bacteria against the leaf pathogen P. syringae pv. tomato is dependent on the plant's responsiveness to jasmonate and ethylene. nih.gov Exogenous MeJA application has been shown to induce resistance against fungal pathogens in a variety of species, including tomato and potato. tandfonline.com In Norway spruce, MeJA treatment can induce systemic resistance against fungal pathogens, with the effect being observable several days after application. frontiersin.orgmdpi.com

Priming is a key aspect of ISR, where an initial stimulus sensitizes the plant to respond more quickly and strongly to subsequent attacks. frontiersin.org MeJA can act as a priming agent, preparing the plant's defense system for a more robust activation upon pathogen challenge. researchgate.net

Abiotic Stress Acclimation and Tolerance

Beyond its role in biotic defense, this compound is also crucial for helping plants acclimate and tolerate abiotic stresses such as drought.

Drought Stress Responses and Water Use Efficiency

This compound plays a complex and sometimes contradictory role in how plants respond to drought stress. It is involved in signaling pathways that can both enhance tolerance and, in some cases, contribute to yield loss under water deficit conditions. scirp.orgfrontiersin.orgnih.gov

Application of MeJA can improve a plant's ability to withstand drought by modulating various physiological and biochemical processes. mdpi.comscirp.org In maize, MeJA was found to enhance growth under drought by inducing the accumulation of organic osmoprotectants like proline and total soluble sugars. scirp.org For grapevine rootstocks, foliar application of MeJA minimized the adverse effects of drought-induced reactive oxygen species, reduced oxidative damage, and improved the accumulation of essential mineral elements. mdpi.com It can also enhance the activity of antioxidant enzymes, protecting the plant from oxidative damage caused by drought. frontiersin.orgnih.gov

MeJA is also known to influence stomatal behavior. It generally promotes stomatal closure, which can help conserve water during drought. mdpi.comscirp.org However, this reduction in stomatal conductance can also lead to a decrease in the net photosynthetic rate and transpiration. ajol.infoscielo.br Some studies have shown that while MeJA reduces water loss, it can also negatively impact gas exchange parameters. ajol.info Conversely, other research indicates that MeJA can have a protective effect on photosynthesis under water deficit by mitigating ROS damage. mdpi.com

The impact of MeJA on water use efficiency (WUE) can vary. In some experiments with soybean, drought stress combined with MeJA application led to a reduction in WUE. ajol.info In contrast, for blueberry plants under water deficit, MeJA application improved WUE. mdpi.com Similarly, in sweet potatoes, MeJA application under drought showed variable effects on WUE depending on the duration of the stress. scielo.br

It is important to note that endogenous MeJA levels can increase significantly under drought, and in some cases, this can have negative consequences. In rice, for example, drought-induced increases in MeJA have been linked to a reduction in grain yield due to lower spikelet numbers and filling rates. nih.gov

Table of MeJA's Effects on Drought Stress Parameters

| Parameter | Effect of MeJA under Drought | Plant Species Example | Source |

|---|---|---|---|

| Osmoprotectant Accumulation (Proline, Soluble Sugars) | Increase | Maize | scirp.org |

| Antioxidant Enzyme Activity | Increase | Grapevine, Peanut | mdpi.comnih.gov |

| Photosynthetic Rate | Decrease / Protective Effect | Soybean / Blueberry | ajol.infomdpi.com |

| Stomatal Conductance | Decrease | Soybean, Sweet Potato | ajol.infoscielo.br |

| Water Use Efficiency (WUE) | Decrease / Increase | Soybean / Blueberry | ajol.infomdpi.com |

| Grain Yield | Decrease (endogenous increase) | Rice | nih.gov |

Salinity Tolerance Mechanisms

This compound (MeJA) plays a significant role in enhancing plant tolerance to salinity stress through a variety of physiological and molecular mechanisms. One of the primary ways MeJA confers tolerance is by maintaining ion homeostasis. nih.gov Under salt stress, plants often accumulate toxic levels of sodium ions (Na+) while losing essential potassium ions (K+). Exogenous application of MeJA has been shown to help preserve ion homeostasis by reducing Na+ accumulation and modulating the distribution of K+ between roots and shoots, which results in a significantly lower shoot Na+/K+ ratio. nih.govfrontiersin.org This improved ion balance allows the plant to sustain critical processes like photosynthesis and mitigate ion toxicity. nih.gov In rice, MeJA treatment under saline conditions led to maximum K+ accumulation in both leaves and roots. mdpi.com Studies in alfalfa have also demonstrated that MeJA ameliorates Na+ overaccumulation under salt stress. frontiersin.orgnih.gov

Another key mechanism is the enhancement of the plant's antioxidant defense system. Salinity stress induces oxidative stress through the overproduction of reactive oxygen species (ROS). MeJA treatment has been found to bolster the activity of various antioxidant enzymes. researchgate.net In alfalfa, for instance, MeJA application under salt stress led to a decrease in hydrogen peroxide (H2O2) accumulation and heightened the activities of catalase (CAT) and superoxide (B77818) dismutase (SOD). frontiersin.orgnih.gov Similarly, in rice, MeJA treatment significantly increased the activities of ascorbate (B8700270) peroxidase (APX), peroxidase (POD), and SOD under saline conditions. mdpi.com This activation of antioxidant systems helps scavenge harmful ROS, thereby protecting cellular components from oxidative damage. researchgate.net

Furthermore, MeJA influences gene expression to promote salt tolerance. Transcriptomic analysis in alfalfa revealed that MeJA triggers a large-scale remodeling of gene expression in response to salt stress. frontiersin.orgnih.gov Genes involved in glutathione-based redox regulation, secondary metabolism, and signaling pathways were significantly enriched, indicating a complex regulatory network activated by MeJA. frontiersin.orgnih.gov This hormonal signaling helps to balance plant growth and defense responses under stressful conditions. nih.govresearchgate.net

Table 1: Research Findings on this compound and Salinity Tolerance

| Plant Species | Key Findings | Reference |

|---|---|---|

| Alfalfa (Medicago sativa) | MeJA enhanced salt tolerance by improving antioxidant capacity and reducing Na+ accumulation. Transcriptomic analysis revealed MeJA-regulated genes involved in redox regulation and ion homeostasis. | frontiersin.orgnih.gov |

| Rice (Oryza sativa) | MeJA treatment reduced the negative impacts of salinity by augmenting antioxidant enzyme activity (APX, POD, SOD) and improving ion homeostasis (increased K+ accumulation). | mdpi.com |

| Wheat (Triticum aestivum) | Jasmonic acid priming minimized Na+ absorption and translocation to leaves, inducing an exclusion mechanism to cope with salt stress. | frontiersin.org |

| General Findings | MeJA helps preserve ion homeostasis by reducing Na+ uptake and modulating K+ distribution, leading to a lower Na+/K+ ratio. It also activates antioxidant enzymes to mitigate oxidative stress. | nih.govresearchgate.net |

High and Low Temperature Stress Adaptations (Heat, Cold, Freezing)

This compound is a key regulator in plant adaptation to both high and low-temperature extremes.

High-Temperature (Heat) Stress Under heat stress, MeJA helps protect vital cellular machinery, particularly the photosynthetic apparatus. High temperatures can lead to the accumulation of ROS, causing oxidative damage to lipids, proteins, and nucleic acids. mdpi.com Exogenous application of MeJA has been shown to significantly enhance the activity of antioxidant enzymes like catalase (CAT) and ascorbate peroxidase (APX) in heat-stressed wheat plants. mdpi.com This leads to more efficient detoxification of ROS and reduces lipid peroxidation, thus mitigating cellular damage. mdpi.com In perennial ryegrass, MeJA-induced heat tolerance was associated with maintaining better relative water content, reducing chlorophyll (B73375) loss, and enhancing the activity of antioxidant enzymes such as SOD, POD, CAT, and APX. frontiersin.org Research has shown that heat stress increases the accumulation of various jasmonates, and applying MeJA can confer tolerance and maintain cell viability. nih.gov

Low-Temperature (Cold and Freezing) Stress MeJA also plays a crucial role in acclimating plants to cold and freezing conditions. Low temperatures induce the expression of jasmonic acid (JA) biosynthesis genes, leading to a rapid increase in endogenous JA levels in plants like rice. nih.gov In Jasminum sambac, exogenous MeJA application effectively alleviated the adverse effects of cold stress by boosting the activity of antioxidant enzymes to scavenge excess ROS, thereby reducing levels of hydrogen peroxide and malondialdehyde (MDA). mdpi.com Furthermore, MeJA can influence the physical properties of cell membranes. In peach fruit, MeJA treatment activated α-linolenic acid metabolism, which improves the degree of fatty acid unsaturation in the cell membrane, a critical factor for maintaining membrane fluidity and function at low temperatures. mdpi.com In banana plants, MeJA application induced the transcription of specific genes (MaLOXs), enhancing resistance to low temperatures. nih.gov Conversely, Arabidopsis mutants with impaired JA production show increased sensitivity to freezing stress, highlighting the hormone's protective role. nih.gov

Table 2: Research Findings on this compound and Temperature Stress Adaptation

| Stress Type | Plant Species/Context | Key Findings | Reference |

|---|---|---|---|

| Heat Stress | Wheat (Triticum aestivum) | MeJA protected the photosystem II (PSII) system by increasing the activity of antioxidant enzymes (CAT, APX) and reducing ROS-induced damage. | mdpi.com |

| Heat Stress | Perennial Ryegrass (Lolium perenne) | Exogenous MeJA improved heat tolerance by enhancing osmotic adjustment and the antioxidant defense system (SOD, POD, CAT, APX). | frontiersin.org |

| Cold Stress | Jasminum sambac | MeJA application improved cold tolerance by increasing antioxidant enzyme activity and reducing the accumulation of H2O2 and MDA. | mdpi.com |

| Cold Stress | Rice (Oryza sativa) | Cold conditions induced JA biosynthesis genes (OsLOX2), leading to a rapid increase in endogenous JA levels. | nih.gov |

| Cold Stress | Peach (Prunus persica) | MeJA activated α-linolenic acid metabolism, improving cell membrane fatty acid unsaturation to alleviate chilling injury. | mdpi.com |

| Freezing Stress | Arabidopsis thaliana | Mutants with inhibited JA production exhibited sensitivity to freezing, indicating JA's role in freezing tolerance. | nih.gov |

Responses to Mechanical Wounding and Ozone Exposure

This compound is a central signaling molecule in plant defense responses triggered by both mechanical wounding and exposure to ozone.

When a plant is mechanically injured, its endogenous levels of jasmonates increase, activating gene expression related to wound responses. nih.govpsu.edu This response is not always localized; the volatile nature of MeJA allows it to act as an airborne signal, alerting neighboring, undamaged plants to prepare for potential threats. scielo.org.mx This systemic signaling induces the production of defense compounds, such as proteinase inhibitors, in distant parts of the same plant and in nearby plants. psu.eduscielo.org.mx The signaling pathway involves the activation of key enzymes in JA biosynthesis, such as lipoxygenase (LOX), causing jasmonates to accumulate at the wound site. nih.gov Mitogen-activated protein kinases (MAPKs) are also implicated in the wound and JA signaling pathways. nih.gov

Exposure to ozone, a potent oxidizing gas, also triggers jasmonate-mediated responses. nih.gov Ozone can cause significant cellular damage, and plants use the JA signaling pathway to mitigate its effects. nih.govoup.com Studies have shown that jasmonate signaling can induce increased tolerance to ozone, partly by activating the expression of genes that encode protective proteins involved in detoxification and maintaining redox balance. oup.com Interestingly, while both JA and ethylene signaling pathways cooperate in activating defense genes against ozone, they can be antagonistic in response to mechanical damage, indicating a complex and context-dependent regulatory network. scielo.org.mx In Malus crabapple, exogenous MeJA application was found to be protective against ozone-induced toxicity. mdpi.com

Table 3: Research Findings on this compound in Wounding and Ozone Response

| Stress Type | Plant/Context | Key Findings | Reference |

|---|---|---|---|

| Mechanical Wounding | General | Wounding increases endogenous JA content, activating wound-response genes. The volatile nature of MeJA allows for inter-plant signaling. | nih.govscielo.org.mx |

| Mechanical Wounding | Tomato, Alfalfa, Tobacco | Induces the systemic accumulation of defense proteins like proteinase inhibitors. | scielo.org.mx |

| Ozone Exposure | General | JA signaling is involved in the response to ozone, inducing tolerance and protecting tissues from cell death. | nih.govoup.com |

| Ozone Exposure | General | JA and ethylene signaling pathways cooperate in defense against ozone. | scielo.org.mx |

| Ozone Exposure | Malus crabapple | Exogenous MeJA protected the plant from ozone-induced toxicity. | mdpi.com |

Mitigation of Heavy Metal and Nutrient Deficiency Stresses

This compound has demonstrated significant potential in helping plants cope with stresses induced by toxic heavy metals and nutrient imbalances.

Heavy Metal Stress Heavy metals like cadmium (Cd), arsenic (As), and lead (Pb) are highly toxic to plants, impairing growth and metabolic functions. mdpi.com MeJA can alleviate this toxicity through several mechanisms. A key strategy is the reduction of heavy metal uptake and translocation. For example, MeJA can induce stomatal closure, which reduces transpiration and, consequently, the uptake of metals into the shoot via the xylem. pjoes.com In pea plants under cadmium stress, MeJA treatment significantly lowered the Cd content found in leaves. frontiersin.org

Additionally, MeJA enhances the plant's ability to tolerate the heavy metals it does absorb, primarily by bolstering antioxidant systems to combat metal-induced oxidative stress. mdpi.comfrontiersin.org In Brassica napus exposed to arsenic, MeJA application minimized oxidative stress by reducing ROS synthesis and enhancing the activity of antioxidant enzymes. frontiersin.org Similarly, in pepper seedlings, MeJA reduced the damage from cadmium by lowering levels of malondialdehyde (MDA) and H2O2 and increasing antioxidant enzyme activity. mdpi.com MeJA also appears to be involved in regulating the synthesis of secondary metabolites, such as phenols, which play a role in minimizing oxidative stress. mdpi.comfrontiersin.org

Nutrient Deficiency Stress While much of the research focuses on toxicity, jasmonates are also involved in responses to nutrient availability. In barley, MeJA treatment was found to affect nitrogen homeostasis. mdpi.com The study showed that MeJA caused a decrease in the nitrogen content in leaves, which was associated with the increased expression of four tonoplast aquaporin genes (HvTIP1;2, HvTIP2;2, HvTIP4;1, and HvTIP4;2). mdpi.com This suggests a role for MeJA in regulating the remobilization of nitrogen compounds, such as ammonia (B1221849) and urea, from the vacuole to the cytosol, which could be a mechanism to reallocate nutrients under stress conditions. mdpi.com

Table 4: Research Findings on this compound in Heavy Metal and Nutrient Stress

| Stress Type | Plant Species | Key Findings | Reference |

|---|---|---|---|

| Cadmium (Cd) Stress | Pea (Pisum sativum) | MeJA reduced Cd uptake, mitigated oxidative stress by lowering H2O2 and MDA, and enhanced antioxidant enzyme activity (SOD, POD, CAT). | frontiersin.org |

| Cadmium (Cd) Stress | Pepper (Capsicum annuum) | MeJA significantly reduced damage from Cd by lowering MDA and H2O2 and enhancing antioxidant enzyme activity. | mdpi.com |

| Arsenic (As) Stress | Brassica napus | MeJA suppressed arsenic uptake and improved ROS scavenging through an enhanced antioxidant defense system. | frontiersin.org |

| Lead (Pb) Stress | Wolffia arrhiza | JA protected the plant by increasing primary metabolite levels, preventing Pb accumulation, and activating defense mechanisms. | pjoes.com |

| Nutrient (Nitrogen) Stress | Barley (Hordeum vulgare) | MeJA treatment affected nitrogen homeostasis, potentially by upregulating aquaporin genes involved in nitrogen remobilization from the vacuole. | mdpi.com |

Antioxidant Systems and Oxidative Stress Mitigation

A central mechanism through which this compound confers tolerance to a wide array of abiotic stresses is by modulating the plant's antioxidant systems to mitigate oxidative stress. researchgate.net Abiotic stresses such as salinity, extreme temperatures, heavy metals, and ozone exposure invariably lead to the overproduction of reactive oxygen species (ROS), including superoxide radicals (O2•−) and hydrogen peroxide (H2O2). mdpi.commdpi.com These ROS can cause widespread cellular damage through lipid peroxidation, protein oxidation, and DNA damage. mdpi.com

MeJA plays a pivotal role in enhancing the plant's capacity to scavenge these harmful ROS. It achieves this primarily by upregulating the activity of key antioxidant enzymes. nih.gov Numerous studies have shown that exogenous application of MeJA leads to a significant increase in the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), ascorbate peroxidase (APX), and peroxidase (POD). mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.org

Superoxide Dismutase (SOD) acts as the first line of defense, converting the highly reactive superoxide radical into hydrogen peroxide.

Catalase (CAT) and Ascorbate Peroxidase (APX) then detoxify the H2O2, converting it into water.

The effectiveness of this enhanced antioxidant defense is often measured by the reduction in lipid peroxidation, commonly quantified by malondialdehyde (MDA) content. frontiersin.org Research across various plant species and stress conditions consistently shows that MeJA treatment lowers the accumulation of H2O2 and MDA. mdpi.comfrontiersin.orgfrontiersin.org This indicates that MeJA successfully protects cell membranes from oxidative damage, maintaining their integrity and function. frontiersin.org Beyond enzymatic antioxidants, MeJA can also influence the levels of non-enzymatic antioxidants like ascorbate and glutathione, and promote the production of protective compounds like proline and phenols. nih.govmdpi.comfrontiersin.org

Table 5: Effect of this compound on Key Antioxidant Enzymes

| Enzyme | Function | Effect of MeJA Treatment under Stress |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts O2•− to H2O2 | Activity is significantly increased. mdpi.comfrontiersin.orgfrontiersin.org |

| Catalase (CAT) | Decomposes H2O2 to H2O and O2 | Activity is significantly increased. mdpi.comfrontiersin.orgfrontiersin.org |

| Ascorbate Peroxidase (APX) | Detoxifies H2O2 using ascorbate as a substrate | Activity is significantly increased. mdpi.commdpi.comfrontiersin.org |

| Peroxidase (POD) | Reduces H2O2 | Activity is often, but not always, increased. mdpi.comfrontiersin.orgfrontiersin.org |

Table 6: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5281931 |

| Jasmonic acid | 53271 |

| Salicylic acid | 338 |

| Ethylene | 6325 |

| Cadmium | 23976 |

| Arsenic | 23991 |

| Lead | 5352425 |

| Ozone | 24823 |

| Proline | 145742 |

| α-Linolenic acid | 5280934 |

| Hydrogen peroxide | 784 |

| Malondialdehyde | 948 |

| Superoxide | 133499 |

| Glutathione | 124886 |

| Ascorbic acid (Ascorbate) | 54670067 |

| Sodium | 5360545 |

| Potassium | 5462222 |

| Ammonia | 222 |

| Urea | 1176 |

| Kinetin | 3830 |

Crosstalk and Interplay of Methyl Jasmonate with Other Phytohormone Signaling Pathways

Jasmonate-Ethylene Interdependence and Synergism/Antagonism

The interaction between jasmonate (JA) and ethylene (B1197577) (ET) is a classic example of the complexity of phytohormone crosstalk, exhibiting both synergistic and antagonistic relationships depending on the specific biological context. oup.comoup.com

Synergistic Interactions:

The synergistic action of JA and ET is most prominently observed in the defense against necrotrophic pathogens, which kill host tissues for nutrients. oup.comoup.comzenodo.org Both hormones are required to mount an effective defense response, and plants with impaired signaling in either pathway show increased susceptibility to these pathogens. oup.comoup.com The synergistic induction of defense gene expression is a key aspect of this interaction. oup.com For instance, the application of both MeJA and ET leads to a much stronger induction of defense-related genes, such as PLANT DEFENSIN 1.2 (PDF1.2), than either hormone alone. oup.com This co-regulation is mediated by transcription factors from both pathways. Key players include ETHYLENE INSENSITIVE3 (EIN3) and EIN3-LIKE1 (EIL1) from the ET pathway, and MYC2 from the JA pathway. frontiersin.orgnih.gov These transcription factors converge on the promoters of downstream target genes, such as those encoding ETHYLENE RESPONSE FACTOR1 (ERF1) and ORA59, which directly activate the expression of defense genes. oup.comoup.com

The interdependence of the two pathways is crucial; in mutants insensitive to either JA or ET, the application of the other hormone fails to induce the full defense response. oup.com This highlights that a coordinated dialogue between the two signaling cascades is essential for robust defense against necrotrophs. oup.com

Antagonistic Interactions:

In contrast to their cooperation in defense, JA and ET can act antagonistically in certain developmental processes. A well-documented example is the regulation of apical hook formation in etiolated seedlings, a structure that protects the delicate shoot apical meristem as it pushes through the soil. oup.comoup.com Ethylene promotes the exaggerated curvature of the apical hook, while JA inhibits this effect. oup.comoup.com

Another instance of antagonism is seen in the response to wounding. JA is a primary signal in activating wound responses, leading to the production of anti-herbivore compounds. However, ethylene can suppress these JA-mediated responses. oup.com The molecular basis for this antagonism involves direct mutual inhibition between the key transcription factors of each pathway. Specifically, EIN3/EIL1 from the ethylene pathway and MYC2 from the jasmonate pathway can repress each other's activity. oup.com

This dual nature of the JA-ET interaction, shifting between synergy and antagonism, allows the plant to mount a response that is highly tailored to the specific challenge it faces, whether it be a pathogen attack or a developmental transition. oup.comnih.gov

Interactive Data Table: Jasmonate-Ethylene Interdependence

| Interaction Type | Biological Process | Key Molecular Players | Outcome |

| Synergism | Defense against necrotrophic pathogens | EIN3/EIL1, MYC2, ERF1, ORA59 | Enhanced induction of defense genes (e.g., PDF1.2) and increased resistance. oup.comoup.com |

| Antagonism | Apical hook formation | EIN3/EIL1, MYC2 | JA inhibits ET-promoted hook curvature. oup.comoup.com |

| Antagonism | Wounding response | EIN3/EIL1, MYC2 | ET suppresses JA-induced anti-herbivore defenses. oup.com |

Jasmonate-Abscisic Acid Interactions in Stress Adaptation and Stomatal Regulation

The interplay between methyl jasmonate and abscisic acid (ABA) is crucial for integrating responses to both biotic and abiotic stresses, with a significant overlap in their signaling pathways, particularly in the context of stomatal regulation. nih.govfrontiersin.org

Stress Adaptation:

Both JA and ABA are recognized as key stress hormones. mdpi.comnih.gov Their interaction can be both synergistic and antagonistic, allowing for a nuanced response to complex environmental challenges. nih.govoup.com For instance, there is evidence that JA can induce the biosynthesis of ABA, and conversely, ABA can stimulate the production of JA. mdpi.comdoi.org This reciprocal induction suggests a cooperative role in amplifying stress signals.

However, in other contexts, they exhibit antagonism. For example, in response to certain pathogens, ABA signaling can suppress JA-dependent defense gene expression, potentially making the plant more susceptible. oup.com This antagonistic relationship might be a mechanism to prioritize abiotic stress responses (mediated largely by ABA) over biotic stress responses (mediated by JA) when both threats are present, thereby conserving resources. oup.com

Stomatal Regulation:

A primary point of convergence for JA and ABA signaling is the regulation of stomatal aperture. Stomata are pores on the leaf surface that control gas exchange and water loss. Both MeJA and ABA can induce stomatal closure, a critical response to drought stress to conserve water. nih.govnih.govresearchgate.net

Studies have revealed a significant overlap in the molecular components required for both MeJA- and ABA-induced stomatal closure. nih.gov Many ABA-insensitive mutants also show reduced sensitivity to MeJA in stomatal closure assays. oup.com Key signaling components shared by both pathways include:

NAD(P)H oxidases (AtrbohD/F): These enzymes are responsible for the production of reactive oxygen species (ROS), a key second messenger in stomatal closure. nih.gov

Protein kinases (OST1/SnRK2.6): OPEN STOMATA 1 (OST1) is a central kinase in the ABA signaling pathway that is also activated by MeJA. nih.govoup.com

Protein phosphatases (ABI1, ABI2): These phosphatases act as negative regulators in the ABA pathway and are also implicated in MeJA signaling. nih.govnih.gov

Furthermore, MeJA has been shown to induce the expression of AtNCED3, a key gene in ABA biosynthesis. nih.gov This suggests that at least part of MeJA's effect on stomatal closure is mediated through the promotion of ABA production. nih.govoup.com The ABA receptor mutants pyr1 pyl1 pyl2 pyl4 show impaired stomatal closure in response to MeJA, further solidifying the link between the two pathways. oup.com This intricate crosstalk ensures a robust and coordinated response to stresses that threaten the plant's water status. frontiersin.org

Jasmonate-Salicylic Acid Crosstalk in Defense Priming

The interaction between the jasmonate (JA) and salicylic (B10762653) acid (SA) signaling pathways forms the backbone of the plant's induced defense system. This crosstalk is predominantly antagonistic, allowing the plant to prioritize its defense strategy against either biotrophic pathogens (which feed on living tissue) or necrotrophic pathogens and herbivores. portlandpress.comoup.com

Antagonistic Interaction:

Generally, the SA pathway is activated in response to biotrophic pathogens, while the JA pathway is induced by necrotrophic pathogens and wounding from herbivores. zenodo.orgportlandpress.com The antagonistic relationship between these two pathways ensures that the plant can mount a specific and effective defense without wasting resources on an inappropriate response. frontiersin.org

The molecular mechanisms underlying this antagonism are complex and occur at multiple levels:

Transcriptional Repression: Key transcription factors in one pathway can repress the activity of the other. For instance, the JA-activated transcription factor MYC2 can suppress the expression of SA-responsive genes. frontiersin.org Conversely, SA signaling can inhibit the expression of JA-responsive genes like PDF1.2. frontiersin.org

Enzymatic Regulation: SA can inhibit the activity of enzymes involved in JA biosynthesis, such as ACYL-COA OXIDASE 2 (ACX2) and ACX3, by targeting the interacting protein CATALASE2 (CAT2). portlandpress.com Conversely, JA signaling can lead to the methylation and inactivation of SA through the induction of BENZOIC ACID/SA CARBOXYL METHYLTRANSFERASE 1 (BSMT1). frontiersin.org

Shared Regulatory Components: Proteins like the WRKY and TGA transcription factors, as well as mitogen-activated protein kinases (MAPKs), are involved in both pathways and can be points of antagonistic regulation. frontiersin.org

Pathogens have evolved to exploit this antagonism. For example, some biotrophic pathogens can activate the JA pathway to suppress the SA-mediated defense that would normally be effective against them. portlandpress.com

Synergistic Interaction and Defense Priming:

Despite the predominantly antagonistic nature of the JA-SA crosstalk, synergistic interactions can also occur, particularly when both hormones are present at low concentrations. portlandpress.comoup.com In some cases, simultaneous application of JA and SA can lead to a transient, enhanced expression of defense genes associated with both pathways. oup.com In rice, for example, infection by certain pathogens can lead to the accumulation of both SA and JA, resulting in enhanced disease resistance. nih.gov

Defense priming is a key process where this crosstalk is critical. Priming involves pre-exposing a plant to a stimulus, which leads to a faster and stronger defense response upon subsequent attack. Both JA and SA can act as priming agents. The interplay between the two pathways allows the plant to enter a state of heightened alert, ready to deploy the most appropriate defense mechanism (either SA- or JA-dependent) when a real threat is encountered. This provides the plant with a flexible and robust defense system capable of responding to a wide range of biotic challengers. portlandpress.com

Interactions with Auxins, Gibberellins (B7789140), and Cytokinins in Growth Regulation

This compound's role extends beyond defense, as it actively interacts with the primary growth-regulating hormones—auxins, gibberellins (GAs), and cytokinins—to modulate plant development. These interactions are often antagonistic, reflecting the classic "growth-defense trade-off," where resources are allocated to either growth or defense at the expense of the other.

Interactions with Auxins:

The crosstalk between JA and auxin is multifaceted, influencing processes like root development and adventitious root formation. frontiersin.org Generally, JA and auxin have antagonistic effects on primary root growth, with JA inhibiting the growth promoted by auxin. frontiersin.org However, the relationship can be more complex. For instance, JA-induced lateral root formation has been shown to require auxin biosynthesis. soeagra.com At the molecular level, the expression of some JAZ genes, the key repressors in JA signaling, can be induced by auxin, providing a direct link between the two pathways. embopress.org This interaction is crucial for integrating developmental programs with stress responses. frontiersin.org

Interactions with Gibberellins (GAs):

The antagonism between JA and GA is a clear example of the growth-defense trade-off. pnas.org JA promotes defense responses, often at the cost of growth, while GA promotes growth processes like stem elongation and seed germination. pnas.org This antagonism is mediated by the direct interaction between the key repressors of each pathway: the JAZ proteins for JA signaling and the DELLA proteins for GA signaling. nih.govnih.gov

DELLA proteins can bind to JAZ proteins, which can prevent JAZ from repressing its target transcription factors like MYC2. nih.govnih.gov

Conversely, JAZ proteins can interact with DELLA proteins, influencing their stability and activity. nih.gov

Furthermore, JAZ proteins can inhibit the interaction between DELLA proteins and PHYTOCHROME INTERACTING FACTORs (PIFs), which are transcription factors that promote growth. By interfering with the DELLA-PIF interaction, JA can inhibit growth. pnas.org

This molecular tug-of-war ensures that the plant can prioritize defense over growth when under attack. pnas.org

Interactions with Cytokinins:

The relationship between JA and cytokinins is also largely antagonistic, particularly in the context of cell division and growth. umass.edunih.gov Cytokinins are well-known promoters of cell division and cotyledon expansion. umass.edunih.gov Exogenous application of MeJA has been shown to inhibit cytokinin-induced cell division in various systems, including zucchini cotyledons and tobacco callus cultures. umass.edu While JA inhibits the cell division stimulated by cytokinin, it can work cooperatively with cytokinin to promote cell expansion in some cases. umass.edu This complex interplay highlights how JA can fine-tune developmental processes, likely by modulating the plant's sensitivity or response to growth-promoting signals from cytokinins. soeagra.com The balance between JA and cytokinin levels is critical for regulating developmental processes in response to environmental cues. soeagra.combohrium.com

Molecular Mechanisms of Hormonal Crosstalk (e.g., JAZ Proteins as Metabolic Hubs)

The intricate network of hormonal crosstalk is orchestrated at the molecular level through the interaction of key signaling components. Central to the integration of jasmonate signaling with other hormonal pathways are the JASMONATE ZIM-DOMAIN (JAZ) proteins. osti.govfrontiersin.org These proteins act as transcriptional repressors and have emerged as critical hubs that mediate the interplay between JA and other hormones like ethylene, gibberellins, auxins, and abscisic acid. nih.govfrontiersin.orgresearchgate.net

In the absence of a JA signal, JAZ proteins bind to and inhibit a wide range of transcription factors, thereby repressing JA-responsive genes. frontiersin.org Upon perception of the bioactive hormone jasmonoyl-isoleucine (JA-Ile), JAZ proteins are targeted for degradation by the SCFCOI1 E3 ubiquitin ligase complex, which liberates the transcription factors to activate downstream responses. osti.govfrontiersin.org

The role of JAZ proteins as metabolic hubs stems from their ability to physically interact with key components of other signaling pathways: oup.com

JA-Gibberellin Crosstalk: JAZ proteins directly interact with DELLA proteins, the master repressors of the GA signaling pathway. nih.gov This interaction is mutually inhibitory. DELLAs can sequester JAZs, preventing them from repressing JA-responsive transcription factors like MYC2. nih.gov Conversely, JAZs can interfere with the function of DELLAs, impacting GA-mediated growth. pnas.orgnih.gov This JAZ-DELLA module is a critical node for balancing growth and defense. nih.gov

JA-Ethylene Crosstalk: JAZ proteins interact with the ethylene-stabilized transcription factors EIN3 and EIL1. frontiersin.orgfrontiersin.org By binding to EIN3/EIL1, JAZ proteins can modulate their transcriptional activity. The degradation of JAZs in the presence of JA allows for the full activation of EIN3/EIL1, leading to the synergistic induction of defense genes. frontiersin.org

JA-Auxin Crosstalk: The interaction with auxin signaling is also mediated through transcription factors. While direct interaction between JAZ and auxin response factors (ARFs) is an area of ongoing research, the expression of several JAZ genes is directly regulated by auxin signaling pathways, providing a transcriptional link. frontiersin.orgembopress.org

JA-Abscisic Acid Crosstalk: JAZ proteins play a crucial role in the synergistic effect of JA on ABA signaling, particularly during seed germination. oup.com JAZ proteins can physically interact with key ABA-responsive transcription factors like ABSCISIC ACID INSENSITIVE3 (ABI3) and ABI5. oup.comtandfonline.com By repressing the activity of ABI3 and ABI5, JAZ proteins can dampen ABA responses. The degradation of JAZs by JA signaling enhances the plant's sensitivity to ABA. oup.com

The ability of the 12 to 13 members of the JAZ protein family in plants like Arabidopsis to interact with a diverse array of transcription factors and regulatory proteins from different hormonal pathways places them at the core of the plant's signaling network. frontiersin.orgoup.com These interactions allow the plant to integrate multiple, often conflicting, signals and produce a coordinated and appropriate physiological response to its ever-changing environment.

Ecological Roles of Methyl Jasmonate in Plant Environment Interactions

Airborne Communication between Plants

Plants, though sessile, are not isolated organisms. They engage in complex communication, much of which is mediated by airborne chemical signals. Methyl jasmonate is a key player in this chemical dialogue, acting as a long-distance messenger that warns neighboring plants of impending danger.

Emission as a Volatile Signal

Plants produce and release this compound in response to a variety of stresses, most notably mechanical wounding and herbivore attacks. wikipedia.org This volatile compound is synthesized from jasmonic acid (JA) in a reaction catalyzed by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT). wikipedia.org When a plant is damaged, the production of JA and subsequently MeJA increases in the affected tissues. wikipedia.org Because MeJA is a volatile ester, it can easily be released into the atmosphere. mdpi.com

This emission serves a dual purpose. Internally, it acts as a signal to other parts of the same plant, preparing undamaged tissues for a potential attack. oup.com Externally, it becomes an airborne signal, a chemical "scream" that travels through the air to be perceived by other plants in the vicinity. wikipedia.orgoup.com The release of MeJA allows for rapid, systemic communication, a crucial function for stationary organisms facing mobile threats. embopress.org For instance, studies have shown that the emission of MeJA and other volatile organic compounds (VOCs) increases significantly after a plant is wounded by herbivores. researchgate.net

Perception by Neighboring Plants and Defense Induction